The synthesis of Pexiganan involves several steps, primarily utilizing recombinant DNA technology. The process typically begins with the cloning of the Pexiganan gene into a suitable expression vector. In one study, the pGH vector containing the optimized Pexiganan sequence was transformed into Escherichia coli TOP10 cells for efficient expression. Following this, the plasmid was extracted and digested using restriction enzymes XhoI and NotI to isolate the desired fragment. This fragment was then ligated into the pPIC9 vector and transformed into Pichia pastoris GS115 cells via electroporation.
The optimal expression conditions were determined to be in buffered minimal methanol medium at 28 °C with shaking at 200 rpm. The yield of recombinant Pexiganan was measured at approximately 75 mg/L, and purification involved techniques such as filtration and dialysis. The final product exhibited a molecular weight of approximately 2.4 kDa as confirmed by Tricine-SDS-PAGE analysis .
The molecular structure of Pexiganan is characterized by its α-helical conformation when interacting with lipid bilayers or detergent micelles. In aqueous solutions, it tends to adopt a random coil structure due to electrostatic repulsion among its positively charged lysine residues. Structural studies using nuclear magnetic resonance spectroscopy revealed that Pexiganan forms a dimeric antiparallel α-helical coiled-coil structure in lipid environments, stabilized by interactions among phenylalanine residues at the dimer interface .
Key structural features include:
Pexiganan undergoes various chemical interactions primarily through electrostatic and hydrophobic forces when interacting with bacterial membranes. The peptide's cationic nature allows it to bind effectively to negatively charged components of bacterial membranes, leading to membrane disruption and cell lysis. The mechanism can be described as follows:
These interactions are crucial for its antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The mechanism of action of Pexiganan primarily involves disrupting bacterial cell membranes. This process can be categorized into several stages:
Studies have demonstrated that Pexiganan retains its antimicrobial activity across a range of temperatures and pH levels, indicating its robustness as an antimicrobial agent .
Pexiganan exhibits several notable physical and chemical properties:
These properties contribute significantly to its potential therapeutic applications.
Pexiganan has been investigated for various scientific applications due to its antimicrobial properties:
Research continues to explore modifications and analogs of Pexiganan to enhance its efficacy and broaden its application scope .
Pexiganan (also designated MSI-78) is a 22-amino-acid synthetic cationic peptide derived from magainin 2, a naturally occurring antimicrobial peptide isolated from the skin secretions of the African clawed frog (Xenopus laevis). The primary structure of magainin 2 (GIGKFLHSAKKFGKAFVGEIMNS) underwent systematic optimization to yield pexiganan (GIGKFLKKAKKFGKAFVKILKK-NH₂), resulting in significantly enhanced antimicrobial potency. Key modifications include the substitution of histidine at position 7 with lysine (H7K), serine at position 10 with alanine (S10A), and the replacement of the C-terminal residues (GEIMNS) with (VKILKK-NH₂). Crucially, the removal of the anionic glutamic acid at position 19 (E19 deletion) eliminated a charge repulsion element, enhancing membrane interaction potential [1] [2]. These changes collectively increased the peptide's net positive charge from +3 to +8 and optimized its amphipathic character when adopting an α-helical conformation upon membrane binding.
Table 1: Key Amino Acid Sequence Differences Between Magainin 2 and Pexiganan
Position | Magainin 2 | Pexiganan | Functional Consequence |
---|---|---|---|
7 | His (H) | Lys (K) | ↑ Positive charge, ↑ Helical stability |
10 | Ser (S) | Ala (A) | ↑ Hydrophobicity, ↑ Helical propensity |
19 | Glu (E) | Deletion | Removal of negative charge, ↑ Net positive charge |
20-23 | GEIMNS | VKILKK-NH₂ | ↑ C-terminal positive charge, ↑ Hydrophobicity, C-terminal amidation |
Net Charge | +3 | +8 | ↑ Electrostatic attraction to anionic membranes |
C-terminus | Free carboxyl | Amidated | ↑ Stability, ↑ Membrane interaction |
The specific amino acid substitutions in pexiganan were strategically chosen to maximize its interaction with bacterial membranes and its ability to disrupt them:
Table 2: In Vitro Antimicrobial Activity (MIC₉₀ μg/mL) of Pexiganan Against Key Pathogens [3]
Bacterial Strain | Pexiganan MIC₉₀ | Ofloxacin MIC₉₀ | Spectrum Notes |
---|---|---|---|
Staphylococcus aureus | 16 | ≤2 | Includes MRSA |
Streptococcus spp. | ≤16 | ≤2 | |
Enterococcus faecium (VRE) | ≤16 | >2 | |
Pseudomonas aeruginosa | 32 | ≤2 | |
Escherichia coli | 32 | ≤2 | |
Acinetobacter spp. | 8 | >2 | |
Bacteroides spp. | ≤8 | >2 | Anaerobic |
Peptostreptococcus spp. | 64 | >2 | Anaerobic |
A critical modification distinguishing pexiganan from its magainin 2 precursor is C-terminal α-amidation (-CONH₂ instead of -COOH). This modification serves two primary functions:
Pexiganan exerts its bactericidal activity primarily through permeabilization of the bacterial cytoplasmic membrane. Unlike the barrel-stave pore model (where peptides line the pore lumen), biophysical evidence strongly supports a toroidal pore mechanism for pexiganan [2] [4] [7]. This mechanism involves:
A defining biophysical characteristic of pexiganan is its structural plasticity, dependent on the environment:
Paramagnetic quenching NMR studies provide direct evidence for this conformational switch. In zwitterionic micelles (e.g., dodecylphosphocholine, DPC), mimicking some aspects of membrane interiors, pexiganan adopts a deeply buried, presumably active helical structure. In contrast, in strongly anionic micelles (e.g., sodium dodecyl sulfate, SDS), it remains surface-associated in a less active state, highlighting the complex interplay between charge and insertion depth [4].
The pronounced selectivity of pexiganan for bacterial over mammalian cells is fundamentally rooted in electrostatic differences in membrane composition:
The high net positive charge (+8) of pexiganan drives its preferential and strong initial electrostatic attraction to the anionic surfaces of bacterial membranes. This is the primary determinant of its selectivity. Once bound, the hydrophobic face of its amphipathic helix can partition into the bilayer core to exert its membrane-disrupting effect. However, the presence of cholesterol in eukaryotic membranes increases membrane rigidity and reduces susceptibility to peptide-induced disruption. Furthermore, purely anionic membranes (like 100% POPG) can paradoxically inhibit pexiganan's membrane disruption activity compared to mixed membranes (e.g., POPC/POPG 7:3). This is attributed to extremely strong electrostatic binding immobilizing the peptide on the surface in an "inactive" state, preventing the deeper insertion and dimer reorganization required for pore formation [4] [7]. This highlights that while electrostatic attraction is essential for targeting, the precise lipid composition and physical properties of the membrane critically modulate the transition from binding to actual pore formation and bactericidal activity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7